2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-(2-propylbenzimidazole-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-7-16-19-14-10-5-6-11-15(14)20(16)17(21)12-8-3-4-9-13(12)18(22)23/h3-6,8-11H,2,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIYVVZATALLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the benzoic acid moiety: This can be done by carboxylation reactions, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzoic acid moiety to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets in the body. The benzoimidazole core can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural features and properties of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid and related compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity vs. Solubility : The biphenyl-carboxy substituent in the pharmacopeial compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, the target compound’s benzoic acid group balances hydrophilicity, enhancing bioavailability.
- Biological Activity: The anticancer activity of 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid is attributed to its polar substituents, which may facilitate DNA intercalation . The target compound’s propyl group and rigid carbonyl bridge suggest a mechanism involving hydrophobic pocket binding, common in kinase inhibition .
Biological Activity
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic applications, and experimental findings.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety linked to a benzimidazole derivative. The molecular formula is , with a molecular weight of approximately 252.27 g/mol. The structure is characterized by a propyl group on the benzimidazole ring, which may influence its biological activity.
Research indicates that compounds with benzimidazole cores often exhibit various biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects. The mechanism of action may involve interaction with specific enzymes or receptors in the body.
Enzyme Inhibition
One notable study focused on the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from benzimidazole demonstrated significant inhibitory activity, suggesting that this compound could similarly affect glucose metabolism. For instance, derivatives in related studies showed IC50 values as low as 0.71 µM for α-glucosidase inhibition .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anti-Diabetic Potential
In an experimental model, compounds similar to this compound were evaluated for their hypoglycemic effects. One derivative demonstrated significant improvement in oral sucrose tolerance in vivo, comparable to established drugs like acarbose .
Case Study 2: Anticancer Properties
A series of benzimidazole derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the benzimidazole structure enhanced activity against breast and colon cancer cells, suggesting that this compound may also exhibit similar effects .
Safety and Toxicity
Preliminary studies on cell viability indicated low cytotoxicity for some derivatives at therapeutic concentrations, suggesting a favorable safety profile for further development . However, comprehensive toxicological evaluations are necessary to establish safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
